molecular formula C12H12O2 B1326535 Methyl 3-(4-Ethynylphenyl)propanoate CAS No. 1068471-18-0

Methyl 3-(4-Ethynylphenyl)propanoate

Cat. No. B1326535
M. Wt: 188.22 g/mol
InChI Key: AEQLLXBBEQSUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4-Ethynylphenyl)propanoate” is a chemical compound with the CAS Number: 1068471-18-0 and a molecular weight of 188.23 . It is a white to off-white solid or liquid .


Synthesis Analysis

The synthesis of “Methyl 3-(4-Ethynylphenyl)propanoate” involves the use of potassium carbonate in methanol at room temperature . The crude methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate (740mg) and potassium carbonate (780 mg) are added to 10 ml of methanol and stirred at room temperature until all the starting material is consumed . After water is added to the solution, the aqueous phase is extracted three times with ethyl acetate . The combined organic layers are dried with magnesium sulfate and evaporated under reduced pressure . The residue is then purified by column chromatography (hexane: ethyl acetate=5:1 (v/v)) to yield the product .


Molecular Structure Analysis

The molecular formula of “Methyl 3-(4-Ethynylphenyl)propanoate” is C12H12O2 .


Physical And Chemical Properties Analysis

“Methyl 3-(4-Ethynylphenyl)propanoate” is a white to off-white solid or liquid . It has a molecular weight of 188.23 . The compound should be stored in a dry place, preferably in a freezer, under -20C .

Scientific Research Applications

Catalysis in Chemical Production

Methyl 3-(4-Ethynylphenyl)propanoate plays a significant role in catalysis, particularly in the production of methyl propanoate. The use of palladium-based complexes, as demonstrated in the methoxycarbonylation of ethene, highlights its importance in industrial chemical processes. The study by Clegg et al. (1999) provides insights into highly active and selective catalysts for methyl propanoate production using palladium complex L2Pd(dba) (Clegg et al., 1999). Similarly, the work of Smith et al. (2009) explores the use of unidentate phosphines in the palladium-catalyzed methoxycarbonylation of ethene, again emphasizing the synthesis of methyl propanoate (Smith et al., 2009).

Synthesis and Characterization in Organic Chemistry

In the domain of organic synthesis and characterization, this compound serves as a key element in various reactions. For instance, the preparation and structural characterization of related compounds, as studied by Yan Shuang-hu (2014), highlight its role in forming new chemical entities with potential applications in different fields (Yan Shuang-hu, 2014).

Biochemical Applications

In biochemical research, derivatives of Methyl 3-(4-Ethynylphenyl)propanoate have been studied for their interaction with biological molecules. Arshad et al. (2017) explored the synthesis of dexibuprofen derivatives, revealing their potential DNA binding interactions, which could have implications in pharmacology and biotechnology (Arshad et al., 2017).

Environmental and Agricultural Research

In environmental and agricultural research, derivatives of Methyl 3-(4-Ethynylphenyl)propanoate have been studied for their physiological effects on plants. Shimabukuro et al. (1978) investigated the effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, on oat and wheat growth, providing insights into its use as a selective herbicide (Shimabukuro et al., 1978).

Safety And Hazards

“Methyl 3-(4-Ethynylphenyl)propanoate” is classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

methyl 3-(4-ethynylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-7H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQLLXBBEQSUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-Ethynylphenyl)propanoate

CAS RN

1068471-18-0
Record name Methyl 3-(4-Ethynylphenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate (225 mg, 0.86 mmol) and potassium carbonate (234 mg, 1.69 mmol) was dissolved in MeOH (9 mL) and stirred vigorously for 2½ hours at room temperature. The reaction was added water and extracted with EtOAc. The organic phases were combined, washed with brine, dried over MgSO4 before concentrated under vacuum to give 138 mg (90%) of a brown, oily product. Rf: 0.31 (EtOAc:hexanes, 1:5); 1HNMR (CDCl3) δ 7.43-7.40 (m, 2H), 7.17-7.14 (m, 2H), 3.66 (s, 3H), 3.04 (s, 1H), 2.97-2.92 (t, 2H, J=7.7 Hz), 2.65-2.59 (t, 2H, J=7.8 Hz); 13CNMR (CDCl3) δ 173.0, 141.4, 132.3, 128.3, 120.2, 83.5, 76.8, 51.6, 35.3, 30.8; ESI-MS m/z 287.1 (MNa+).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-Ethynylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-Ethynylphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-Ethynylphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-Ethynylphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-Ethynylphenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-Ethynylphenyl)propanoate

Citations

For This Compound
1
Citations
E Christiansen, C Urban, M Grundmann… - Journal of medicinal …, 2011 - ACS Publications
The free fatty acid receptor 1 (FFA1, also known as GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and is recognized as an interesting new target for …
Number of citations: 85 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.